1-(1H-Indol-3-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVYYLYKRGELJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177107 | |
| Record name | 1-(1H-Indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22582-68-9 | |
| Record name | 1-(1H-Indol-3-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-3-yl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22582-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-Indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(1H-Indol-3-yl)-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX4C2KN99X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-Indol-3-yl)propan-1-one
CAS Number: 22582-68-9
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral analysis, and known biological activities of 1-(1H-Indol-3-yl)propan-1-one, a compound of interest for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an organic compound featuring an indole moiety linked to a propan-1-one group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22582-68-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 3-Propionylindole |
Synthesis
A common and effective method for the synthesis of 3-acylindoles, such as this compound, is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction typically involves the reaction of indole with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Indole
-
Propanoyl chloride (or propanoic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add propanoyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~1.2 (t, 3H) | -CH₃ |
| ~3.0 (q, 2H) | -CH₂- |
| ~7.2-7.5 (m, 4H) | Aromatic CH |
| ~8.1 (s, 1H) | Indole C2-H |
| ~8.3 (d, 1H) | Indole C4-H |
| ~11.5 (br s, 1H) | Indole N-H |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (indole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch |
| ~1650 | C=O stretch (ketone) |
| ~1600-1450 | Aromatic C=C stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 173. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and the propionyl group ([M-57]⁺), as well as characteristic fragmentation of the indole ring.
Biological Activity and Potential Applications
While research on the specific biological activities of this compound is ongoing, studies on its derivatives have revealed promising therapeutic potential, particularly in the field of oncology.
Anticancer Activity
A study on a tosylated derivative, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, demonstrated significant cytotoxic effects against the A549 human lung cancer cell line.[2] The compound was found to induce apoptosis, a form of programmed cell death, in these cancer cells.[2]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of 1-(1-tosyl-1H-indol-3-yl)propan-1-one for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathways
The precise signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, the induction of apoptosis by the tosylated derivative suggests the involvement of key apoptotic pathways.
Apoptosis Signaling Pathway:
The process of apoptosis is intricate and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
Further research is warranted to fully elucidate the mechanism of action of this compound and its analogs and to explore their full therapeutic potential. This includes detailed studies on their effects on various signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.
References
An In-depth Technical Guide on the Physical and Chemical Properties of 3-Propionylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propionylindole, scientifically known as 1-(1H-indol-3-yl)propan-1-one, is a chemical compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-propionylindole, with a focus on its synthesis, spectral characteristics, and potential as a modulator of cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3-propionylindole (this compound) are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 22582-68-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Melting Point | 157-158 °C | [2] |
| Boiling Point | 343.4 ± 15.0 °C (Predicted) | [2] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as methylene chloride. | [3] |
Spectroscopic Data
The structural elucidation of 3-propionylindole is dependent on various spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of 3-propionylindole is characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 | Aromatic amine |
| C=O Stretch | ~1640-1680 | Conjugated ketone |
| C=C Stretch | ~1600 | Aromatic ring |
| C-H Stretch | ~2850-3000 | Aliphatic and aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of the molecule. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms.
¹H NMR: The spectrum will show signals for the aromatic protons of the indole ring, the N-H proton, and the protons of the propionyl group (a triplet for the methyl group and a quartet for the methylene group).
¹³C NMR: The spectrum will display signals for the carbonyl carbon, the carbons of the indole ring, and the aliphatic carbons of the propionyl side chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for 3-propionylindole would be observed at an m/z corresponding to its molecular weight (173.21).
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
A common and effective method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction introduces an acyl group at the electron-rich C3 position of the indole ring.
Materials:
-
Indole
-
Propionyl chloride or Propionic anhydride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or In(OTf)₃)
-
Anhydrous solvent (e.g., methylene chloride, carbon disulfide)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Reagents for workup (e.g., ice, hydrochloric acid, sodium bicarbonate solution, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvent for purification (e.g., ethanol or a mixture of ethyl acetate and hexane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., 1.1 equivalents of AlCl₃) in the anhydrous solvent (e.g., methylene chloride) and cool the mixture in an ice bath.
-
To this cooled suspension, add propionyl chloride (1.0 equivalent) dropwise via a dropping funnel. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve indole (1.0 equivalent) in the anhydrous solvent and add this solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended) until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., methylene chloride).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure this compound.
Biological Activity and Signaling Pathways
Derivatives of 3-propionylindole have demonstrated significant biological activities, particularly in the realm of oncology. The N-tosylated derivative of this compound has been shown to exhibit cytotoxic effects against human lung cancer cells (A549) by inducing apoptosis.
Anticancer Activity and Apoptosis Induction
Studies have indicated that N-tosyl-3-propionylindole can inhibit the growth of A549 lung cancer cells and promote programmed cell death, or apoptosis. This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Flow cytometry analysis has confirmed the induction of apoptosis in cells treated with this compound.
The mechanism of apoptosis induction by indole derivatives often involves the activation of a cascade of enzymes known as caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that indole compounds can modulate the expression of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway.
This diagram illustrates a plausible mechanism where the N-tosylated derivative of 3-propionylindole downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.
Conclusion
3-Propionylindole, or this compound, is a molecule of significant interest due to the established biological activities of the indole scaffold. This guide has provided a detailed summary of its physical and chemical properties, spectroscopic data, and a robust protocol for its synthesis. Furthermore, the documented anticancer activity of its derivatives, which involves the induction of apoptosis through the modulation of key signaling pathways, highlights its potential as a lead compound in drug discovery. The information compiled here serves as a foundational resource for further investigation into the therapeutic applications of 3-propionylindole and its analogues.
References
An In-depth Technical Guide to 1-(1H-Indol-3-yl)propan-1-one
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(1H-Indol-3-yl)propan-1-one, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound featuring an indole moiety connected to a propan-1-one group at the 3-position of the indole ring. The indole structure, a fusion of a benzene and a pyrrole ring, is a common scaffold in biologically active compounds.
| Property | Data |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22582-68-9 |
| Canonical SMILES | CCC(=O)C1=CNC2=CC=CC=C21 |
| InChI | InChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |
| InChIKey | KMVYYLYKRGELJE-UHFFFAOYSA-N |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Indole
-
Propionyl chloride (or propionic anhydride)
-
A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst portion-wise to the stirred solution under a nitrogen atmosphere.
-
To this mixture, add a solution of propionyl chloride in the anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC for the disappearance of the starting material).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Signaling Pathways and Biological Activity
The direct biological activity and specific signaling pathway modulation by this compound are not extensively documented in the public domain. However, the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antivirals.
Derivatives of indole are known to interact with a variety of biological targets and signaling pathways. For instance, some indole-containing molecules have been shown to:
-
Inhibit tubulin polymerization: This is a mechanism of action for several anticancer drugs.
-
Act as antagonists or agonists for various receptors: Including serotonin (5-HT) receptors, which are crucial in neuroscience.
-
Inhibit protein kinases: Many kinase inhibitors used in cancer therapy feature an indole scaffold.
-
Modulate inflammatory pathways: By affecting enzymes like cyclooxygenase (COX) or transcription factors like NF-κB.
Given the structural similarity to other biologically active indoles, it is plausible that this compound could exhibit biological activity. However, specific experimental evidence is required to confirm its effects on any particular signaling pathway. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile.
The workflow for investigating the potential biological activity and signaling pathway of a novel indole compound like this compound would typically follow the logical progression outlined below.
Caption: Drug discovery workflow for a novel compound.
Technical Guide: 1-(1H-indol-3-yl)propan-2-one
IUPAC Name: 1-(1H-indol-3-yl)propan-2-one
Chemical Formula: C₁₁H₁₁NO
This technical guide provides an in-depth overview of the indole derivative, 1-(1H-indol-3-yl)propan-2-one, also known as 3-indolylacetone. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its synthesis, potential biological activities, and relevant experimental protocols.
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 1-(1H-indol-3-yl)propan-2-one is a naturally occurring indole derivative found in plants such as Solanum lycopersicum (tomato). Its structural similarity to other biologically active indoles suggests its potential as a valuable scaffold in drug discovery and development.
Synthesis
While a specific, detailed, and publicly available protocol for the direct synthesis of 1-(1H-indol-3-yl)propan-2-one is not extensively documented in the reviewed literature, its synthesis can be approached through established methods for C3-alkylation of indoles. A common strategy involves the reaction of indole with a suitable three-carbon electrophile.
One plausible synthetic route is the Friedel-Crafts acylation of indole with propionyl chloride, which would yield 1-(1H-indol-3-yl)propan-1-one. Subsequent rearrangement or alternative synthetic strategies would be necessary to obtain the desired 2-propanone isomer.
Another potential method is the Fischer indole synthesis , a versatile reaction for creating indoles from a phenylhydrazine and an aldehyde or ketone. For 1-(1H-indol-3-yl)propan-2-one, this would involve the reaction of a suitably substituted hydrazine with a ketone precursor.
A general representation of a synthetic workflow for indole derivatives is provided below.
References
A Technical Guide to the Synthesis of 1-(1H-Indol-3-yl)propan-1-one
Introduction
1-(1H-Indol-3-yl)propan-1-one, also commonly known as 3-propionylindole, is a key chemical intermediate found in the synthetic pathways of various biologically active compounds and pharmaceuticals. The indole moiety is a privileged scaffold in medicinal chemistry, and its functionalization at the C-3 position is a critical step in the elaboration of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound, with a focus on reaction conditions, quantitative outcomes, and detailed experimental protocols for researchers in organic synthesis and drug development.
The predominant method for synthesizing this compound is the Friedel-Crafts acylation of indole.[1] This electrophilic aromatic substitution reaction typically involves the reaction of indole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a catalyst.[2][3] Due to the high nucleophilicity of the indole ring, particularly at the C-3 position, these reactions are generally regioselective and efficient.[4] However, the acidic conditions often employed can lead to side reactions, necessitating the development of milder and more selective catalytic systems.[4] This guide explores various catalysts, from traditional Lewis acids to modern organocatalysts and green solvent systems, providing a comparative analysis to aid in method selection.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound is dominated by the Friedel-Crafts acylation reaction. The choice of catalyst, solvent, and acylating agent significantly influences the reaction's efficiency, yield, and environmental impact.
Lewis Acid Catalyzed Friedel-Crafts Acylation
Traditional Friedel-Crafts acylation utilizes strong Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to activate the acylating agent.[1][5] A significant advancement in this area is the use of dialkylaluminum chlorides, which allows the reaction to proceed under mild conditions without the need for N-H protection of the indole ring.[2] Diethylaluminum chloride (Et₂AlCl), in particular, has demonstrated high efficiency for the 3-acylation of indoles.[2]
Organocatalyzed Friedel-Crafts Acylation
To circumvent the issues associated with harsh Lewis acids, organocatalytic methods have been developed. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective nucleophilic organocatalyst for the regioselective C-3 acylation of indoles, offering high yields under milder conditions.[6] This approach avoids the use of metals and the often-problematic aqueous work-ups associated with traditional Lewis acids.
"Green" Synthetic Approaches
In recent years, a focus on sustainable chemistry has led to the development of more environmentally friendly protocols. One such method employs zinc oxide (ZnO), an inexpensive and easy-to-handle catalyst, in an ionic liquid medium for the acylation of indoles.[4] Another innovative approach utilizes a deep eutectic solvent (DES), specifically [CholineCl][ZnCl₂]₃, which functions as both the catalyst and the solvent.[3] This method, often enhanced by microwave irradiation, significantly reduces reaction times and avoids the use of volatile organic solvents.[3]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for various methods used in the synthesis of 3-acylindoles, providing a basis for comparison.
| Method | Catalyst | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Dialkylaluminum Chloride | Diethylaluminum chloride (Et₂AlCl) | Acyl Chlorides | CH₂Cl₂ | Mild | High (up to 86%) | [2] |
| Zinc Oxide in Ionic Liquid | Zinc Oxide (ZnO) | Acyl Chlorides | Ionic Liquid | Mild | Good to High | [4] |
| Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Propionic Anhydride | [CholineCl][ZnCl₂]₃ | 120 °C, 10 min, MW | High | [3] |
| Organocatalysis | DBN | Acyl Halides | Toluene | Reflux | High | [6] |
Mandatory Visualizations
Diagrams created using the DOT language provide a clear visual representation of the reaction workflow and underlying mechanism.
References
- 1. jk-sci.com [jk-sci.com]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Safety, Handling, and MSDS for 3-Propionylindole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available safety data and general laboratory safety protocols. No specific, comprehensive Safety Data Sheet (SDS) from a manufacturer was available for 3-propionylindole (CAS No. 22582-68-9) at the time of publication. The information provided herein should be used as a guide and supplemented by a thorough, substance-specific risk assessment before handling.
Chemical Identification
| Identifier | Value |
| Common Name | 3-Propionylindole |
| Systematic Name | 1-(1H-indol-3-yl)propan-1-one |
| CAS Number | 22582-68-9 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Structure | (A structural representation would be included here in a full whitepaper) |
Hazard Identification and Classification
3-Propionylindole is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | Danger |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
Hazard Pictograms:
(Pictograms for "Corrosion," "Exclamation Mark," and "Health Hazard" would be displayed here in a full whitepaper)
Safe Handling and Storage
Due to the hazardous nature of 3-propionylindole, stringent adherence to safety protocols is mandatory.
3.1. Handling:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the generation and inhalation of dust.[1]
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment.
-
Keep away from sources of ignition as many organic substances are flammable.[1]
-
Wash hands thoroughly after handling.
3.2. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Follow all institutional and regulatory guidelines for the storage of hazardous materials.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling 3-propionylindole.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a splash hazard.[2] | To protect eyes from dust particles and potential splashes, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for integrity before each use. | To prevent skin contact, as the compound is a known skin irritant.[2] |
| Body Protection | A full-length, buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary. | To prevent inhalation of airborne particles that can cause respiratory irritation. |
| Footwear | Closed-toe shoes that fully cover the feet are required. | Standard laboratory practice to protect against spills.[3] |
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention from an eye specialist.[5] Do not rub the eye.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention if respiratory irritation or other symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
6.1. Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 4.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.
-
Prevent the material from entering drains or waterways.
6.2. Disposal:
-
Dispose of 3-propionylindole and any contaminated materials as hazardous waste.[6]
-
All waste must be packaged in containers that are compatible with the material.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][8] Do not dispose of down the drain.[1]
Toxicological Information
| Effect | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation upon contact. |
| Eye Damage | Causes serious, potentially irreversible, eye damage. |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation of dust. |
No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical with incomplete toxicological data, it should be handled with the utmost caution, assuming high potency.
Experimental Protocols and Visualizations
8.1. Standard Handling Protocol Workflow
The following diagram illustrates a standard workflow for safely handling 3-propionylindole in a laboratory setting.
Caption: Standard laboratory workflow for handling 3-propionylindole.
8.2. Emergency Response Logic for Accidental Exposure
This diagram outlines the logical steps to be taken in the event of an accidental exposure to 3-propionylindole.
Caption: Emergency first aid response for exposure to 3-propionylindole.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 6. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Solubility Profile of 1-(1H-Indol-3-yl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-(1H-Indol-3-yl)propan-1-one in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document aggregates information on its physicochemical properties, solubility data of structurally related indole derivatives, and standardized experimental protocols for solubility determination.
Core Compound Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Predicted LogP | 2.76 | ChemSrc[2] |
| Melting Point | 157-158 °C | ChemSrc[2] |
Solubility in DMSO and Other Solvents
The following table summarizes the solubility of several related indole compounds in various solvents, which can serve as a valuable reference for estimating the solubility of this compound.
| Compound | Solvent | Solubility |
| (1H-Indol-3-ylmethyl)propanedioic acid | DMSO | Enhanced solubility |
| (1H-Indol-3-ylmethyl)propanedioic acid | Ethanol | Enhanced solubility |
| 1H-Indole-3-propanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) | DMSO | 75 mg/mL |
| 1H-Indole-3-propanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) | Ethanol | 5 mg/mL |
| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | DMSO | 33 mg/mL |
| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | DMF | 50 mg/mL |
| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Ethanol | 17 mg/mL |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the common "shake-flask" technique.
Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, water, ethanol, methanol, acetone, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure a saturated solution is formed.
-
Record the initial mass of the compound.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solution should be in constant contact with the excess solid.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
References
Spectroscopic Data Overview for 1-(1H-Indol-3-yl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Compound Name: 1-(1H-Indol-3-yl)propan-1-one Molecular Formula: C₁₁H₁₁NO[1][2] Molecular Weight: 173.21 g/mol [1][2] CAS Number: 22582-68-9[1][3]
Structure:
Spectroscopic Data Summary
Detailed experimental spectra for this compound are not available in comprehensive public databases. The following tables present predicted data and data from closely related analogs to guide researchers in their analytical endeavors.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-4 |
| ~7.8 | s | 1H | H-2 |
| ~7.4 | d | 1H | H-7 |
| ~7.2 | m | 2H | H-5, H-6 |
| ~3.0 | q | 2H | -CH₂- (Propanoyl) |
| ~1.2 | t | 3H | -CH₃ (Propanoyl) |
| ~8.1 (broad s) | 1H | NH | Indole NH |
Note: Predicted values are based on standard chemical shift tables and data from similar indole structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~137 | C-7a |
| ~126 | C-3a |
| ~123 | C-6 |
| ~122 | C-4 |
| ~121 | C-5 |
| ~115 | C-3 |
| ~112 | C-7 |
| ~130 | C-2 |
| ~32 | -CH₂- (Propanoyl) |
| ~9 | -CH₃ (Propanoyl) |
Note: Predicted values are based on standard chemical shift tables and data from similar indole structures.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Strong | C=C Stretch (Aromatic) |
| ~740 | Strong | C-H Bend (ortho-disubstituted) |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment Ion |
| 173 | [M]⁺ (Molecular Ion) |
| 144 | [M - COCH₃]⁺ |
| 116 | [M - COCH₂CH₃]⁺ |
| 130 | [Indole-C≡O]⁺ |
Note: Fragmentation patterns are predicted based on typical fragmentation of indole alkaloids and ketones.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands and compare their wavenumbers to correlation tables to identify the functional groups (e.g., N-H, C=O, C-H aromatic, C-H aliphatic).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters (Typical):
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained mass spectrum with spectral libraries for potential identification.
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1H-Indol-3-yl)propan-1-one
Introduction
1-(1H-Indol-3-yl)propan-1-one, also known as 3-propionylindole, is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The indole nucleus is a prevalent scaffold in medicinal chemistry, and its functionalization at the C3 position is a common strategy for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of this compound from indole precursors, primarily through Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between aromatic rings and acyl groups.[1][2] The methods described are suitable for researchers and scientists in organic synthesis and drug development.
General Reaction Scheme: Friedel-Crafts Acylation of Indole
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of indole. This reaction involves the electrophilic aromatic substitution of an acyl group onto the electron-rich indole ring, predominantly at the C3 position.[3][4] The reaction can be carried out using either propionyl chloride or propionic anhydride as the acylating agent in the presence of a Lewis acid catalyst.[1][5]
Experimental Protocols
Two primary protocols for the Friedel-Crafts acylation of indole to produce this compound are detailed below. These methods differ in the choice of acylating agent and catalyst, offering flexibility based on available reagents and desired reaction conditions.
Protocol 1: Acylation using Propionyl Chloride and Diethylaluminum Chloride
This method utilizes the mild Lewis acid diethylaluminum chloride (Et2AlCl), which allows for high regioselectivity at the C3 position of indole without the need for N-protection, even for indoles with acid-sensitive functional groups.[3]
Materials:
-
Indole
-
Propionyl chloride
-
Diethylaluminum chloride (Et2AlCl)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen inlet)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve indole (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Lewis Acid: To the cooled solution, add diethylaluminum chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Protocol 2: Acylation using Propionic Anhydride and Boron Trifluoride Etherate
This protocol employs boron trifluoride etherate (BF3·OEt2) as the Lewis acid catalyst with propionic anhydride as the acylating agent. This method is also highly regioselective for the C3 position of indole.[5]
Materials:
-
Indole
-
Propionic anhydride
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: To a solution of indole (1.0 equivalent) in anhydrous dichloromethane, add propionic anhydride (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Catalyst: Add boron trifluoride etherate (2.0 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for approximately 1 hour, or until completion as monitored by TLC.
-
Quenching: Quench the reaction by the addition of water.
-
Work-up: Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound using different methodologies.
| Method | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Protocol 1 Analog | Propionyl chloride | Et2AlCl | CH2Cl2 | 0 | - | High | [3] |
| Protocol 2 | Propionic anhydride | BF3·OEt2 | CH2Cl2 | 0 to RT | 1 | 91 | [5] |
| Green Method | Propionic anhydride | [CholineCl][ZnCl2]3 | Neat | 120 (MW) | 0.17 | >90 | [6] |
Visualizations
Synthetic Workflow Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2.
Reaction Mechanism
The following diagram illustrates the general mechanism of the Friedel-Crafts acylation of indole.
Caption: Friedel-Crafts acylation mechanism.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a fundamental and powerful method in organic synthesis for introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is widely used to synthesize aromatic ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. For heteroaromatic compounds like indole, the reaction typically proceeds with high regioselectivity at the electron-rich C3 position of the pyrrole ring.[2][3]
This document provides a detailed laboratory protocol for the Friedel-Crafts acylation of indole. It includes a comparative summary of various reaction conditions, a step-by-step experimental procedure, and diagrams illustrating the reaction mechanism and experimental workflow.
Comparative Data of Acylation Conditions for Indoles
The choice of Lewis acid, acylating agent, and solvent significantly impacts the reaction's efficiency and yield. The following table summarizes various reported conditions for the C3-acylation of indoles to provide a comparative overview for reaction optimization.
| Indole Substrate | Acylating Agent | Lewis Acid / Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Indole | Acetyl chloride | Et₂AlCl | CH₂Cl₂ | 0.5 | 0 to rt | 86 | [4] |
| Indole | Benzoyl chloride | Et₂AlCl | CH₂Cl₂ | 0.5 | 0 to rt | 94 | [4] |
| Indole | Propanoyl chloride | SnCl₄ | CH₂Cl₂ | 1 | rt | 95 | [2][3] |
| Indole | Acetyl chloride | AlCl₃ | CS₂ | 1 | rt | 80 | [2] |
| N-Methylindole | Benzoyl chloride | DBN (20 mol%) | Toluene | 8 | 100 | 65 | [5] |
| 1,2-Dimethylindole | Benzoyl chloride | DBN (20 mol%) | Toluene | 2 | 100 | 88 | [5] |
| Indole | Acetic anhydride | BF₃·OEt₂ | N/A | 0.5 | rt | 95 | [6] |
Abbreviations: Et₂AlCl (Diethylaluminum chloride), SnCl₄ (Tin(IV) chloride), AlCl₃ (Aluminum chloride), DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), BF₃·OEt₂ (Boron trifluoride etherate), CH₂Cl₂ (Dichloromethane), CS₂ (Carbon disulfide), rt (room temperature).
Reaction Mechanism
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7] This ion is then attacked by the nucleophilic indole ring.
Caption: The mechanism of Friedel-Crafts acylation on an indole ring.
The ketone product is a moderate Lewis base and forms a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[1] This complex is subsequently hydrolyzed during aqueous workup to yield the final acylated product.[1]
Detailed Experimental Protocol
This protocol describes the acylation of indole with an acyl chloride using diethylaluminum chloride (Et₂AlCl) as the Lewis acid, a method noted for its high yield and applicability to indoles without requiring N-H protection.[4]
Materials and Equipment
-
Reagents: Indole, Acyl chloride (e.g., acetyl chloride, benzoyl chloride), Diethylaluminum chloride (solution in hexanes, e.g., 1.0 M), Dichloromethane (CH₂Cl₂, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Concentrated Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Addition funnel, Septa, Nitrogen or Argon gas inlet, Ice bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography (column, flasks), TLC plates and chamber.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves.
-
Diethylaluminum chloride (Et₂AlCl) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon).
-
Acyl chlorides are corrosive and lachrymators (cause tearing).[8][9] Avoid inhalation of vapors and contact with skin.
-
Dichloromethane is a suspected carcinogen.[9] Handle with care.
-
The reaction quench is exothermic. Perform the addition of the reaction mixture to the ice/acid mixture slowly and carefully.[10]
Experimental Workflow Diagram
Caption: Stepwise workflow for the Friedel-Crafts acylation of indole.
Step-by-Step Procedure
1. Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under vacuum, to remove any residual water.[9]
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Flush the entire system with the inert gas.
2. Reagent Addition:
-
In the reaction flask, dissolve indole (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2-0.5 M solution).
-
Cool the stirred solution to 0 °C using an ice/water bath.
-
Slowly add diethylaluminum chloride solution (1.1 equiv.) to the indole solution via syringe or cannula while maintaining the temperature at 0 °C.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add the acyl chloride (1.1 equiv.) dropwise to the reaction mixture using the addition funnel over a period of 10-15 minutes.[9] Ensure the temperature does not rise significantly during the addition.
3. Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (typically 30 minutes to 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (indole) is consumed.
4. Workup and Isolation:
-
In a separate beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.[10]
-
Carefully and slowly pour the reaction mixture into the stirred ice/HCl mixture to quench the reaction and decompose the aluminum complexes.[9][10]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.[10]
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
5. Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[9]
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure 3-acylindole.[9]
6. Characterization:
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. benchchem.com [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
Applications of 3-Propionylindole in Medicinal Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the 3-propionylindole scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This document provides detailed application notes and experimental protocols for leveraging this chemical moiety in medicinal chemistry, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties.
Application Notes
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, and the addition of a propionyl group at the 3-position provides a key handle for synthetic modification and interaction with various biological targets.[1] Derivatives of 3-propionylindole have demonstrated a broad spectrum of pharmacological activities.
Anticancer Applications
Derivatives of 3-propionylindole and related indole structures have shown significant potential as anticancer agents.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]
One of the primary mechanisms involves the modulation of critical signaling cascades. For instance, certain indole derivatives have been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in various cancers.[1][5][6][7] Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis. Furthermore, some derivatives have been found to interfere with tubulin polymerization, a key process in cell division, leading to cell cycle arrest in the G2/M phase.[4]
The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, with some derivatives exhibiting potent activity with low micromolar to nanomolar IC50 values.[2][8]
Quantitative Data on Anticancer Activity of Indole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Substituted-2-oxindole hybrids | CCRF-CEM (Leukemia) | 0.01 - 0.1 | [2] |
| Pyrido[3,4-b]indoles | MDA-MB-468 (Breast) | 0.08 | [8] |
| Pyrido[3,4-b]indoles | HCT116 (Colon) | 0.13 | [8] |
| Pyrido[3,4-b]indoles | A375 (Melanoma) | 0.13 | [8] |
| Pyrido[3,4-b]indoles | Panc-1 (Pancreatic) | 0.2 | [8] |
| 3-Aroyl-1H-indole derivatives | HT29 (Colon) | Nanomolar range | [4] |
| 3-Aroyl-1H-indole derivatives | HepG2 (Liver) | Nanomolar range | [4] |
| 3-Aroyl-1H-indole derivatives | HCT116 (Colon) | Nanomolar range | [4] |
Signaling Pathway for Anticancer Activity of 3-Propionylindole Derivatives:
Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. 3-Propionylindole derivatives have emerged as potent anti-inflammatory agents.[9][10][11] Their mechanism of action often involves the suppression of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12]
Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][13] 3-Propionylindole derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription of pro-inflammatory mediators.[10] This leads to a dose-dependent reduction in the secretion of TNF-α and IL-6.[10][11]
Quantitative Data on Anti-inflammatory Activity of Indole Derivatives:
| Compound | Assay | Target | Inhibition | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production (LPS-stimulated RAW264.7 cells) | iNOS | Concentration-dependent inhibition | [10][11] |
| 3-(3-hydroxyphenyl)-indolin-2-one | Cytokine Production (LPS-stimulated RAW264.7 cells) | TNF-α, IL-6 | Concentration-dependent suppression | [10][11] |
| Indole-3-propionic acid | IL-1β-induced chondrocytes | NF-κB pathway | Inhibition of activation | [12] |
Signaling Pathway for Anti-inflammatory Activity of 3-Propionylindole Derivatives:
Antimicrobial Applications
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 3-Propionylindole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16] The indole scaffold itself is a key component of many natural and synthetic antimicrobial compounds.
The mode of action for these derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, while others may disrupt the integrity of the microbial cell membrane.[3] For example, some indole derivatives have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[16] The antibacterial and antifungal efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with several derivatives showing activity in the low microgram per milliliter range.[16]
Quantitative Data on Antimicrobial Activity of Indole Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives | S. aureus | 3.125 - 50 | [16] |
| Indole-triazole derivatives | MRSA | 3.125 - 50 | [16] |
| Indole-triazole derivatives | E. coli | 3.125 - 50 | [16] |
| Indole-triazole derivatives | B. subtilis | 3.125 - 50 | [16] |
| Indole-triazole derivatives | C. albicans | 3.125 - 50 | [16] |
| Indole-triazole derivatives | C. krusei | 3.125 - 50 | [16] |
| 3-Alkylidene-2-indolone derivatives | S. aureus ATCC 6538 | 0.5 | |
| 3-Alkylidene-2-indolone derivatives | MRSA ATCC 43300 | 0.5 |
Experimental Protocols
To facilitate the investigation of 3-propionylindole derivatives, this section provides detailed protocols for key in vitro assays.
General Experimental Workflow:
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (3-propionylindole derivative) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).[2] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Inoculation: Add 50 µL of the microbial inoculum to each well containing the compound dilutions.[19] Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect and quantify changes in the expression and phosphorylation of specific proteins in a signaling pathway.
Materials:
-
Cell culture plates
-
Cells of interest (e.g., cancer cells, macrophages)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the test compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[20] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection and Analysis: Wash the membrane and apply the ECL substrate.[20] Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis of the bands to quantify the relative protein expression or phosphorylation levels, normalizing to a loading control like β-actin.
Protocol 4: ELISA for Cytokine Measurement
This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
96-well ELISA plate pre-coated with capture antibody
-
Cell culture supernatants from treated and control cells
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Recombinant cytokine standards
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Add 100 µL of standards and cell culture supernatants to the wells of the ELISA plate.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing and Detection Antibody: Wash the wells several times with wash buffer. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Addition: Wash the wells and add 100 µL of Streptavidin-HRP solution. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the wells and add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes, or until a color develops.
-
Stopping the Reaction and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of 1-(1H-Indol-3-yl)propan-1-one using Reverse Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(1H-Indol-3-yl)propan-1-one. The described isocratic method provides excellent resolution and sensitivity, making it suitable for high-throughput screening, quality control, and various research applications in drug development. The protocol includes a comprehensive guide to method validation in accordance with ICH guidelines.
Introduction
This compound is an indole derivative of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for its development and application. This document provides a detailed protocol for the analysis of this compound using a simple and rapid isocratic RP-HPLC method with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its chromatographic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |
| Predicted XlogP | 2.5 | --INVALID-LINK-- |
Experimental Protocol: RP-HPLC Method
This section outlines the detailed experimental conditions for the RP-HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Standard: this compound reference standard.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be confirmed by running a UV scan of a standard solution of this compound from 200 to 400 nm. Based on the UV absorption characteristics of similar indole derivatives, 280 nm is a suitable starting point.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are outlined below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are provided in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the working standard solutions.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% Organic |
| Column Temperature | ± 2 °C |
The system suitability parameters should be checked after each variation.
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| 1 | ... | ... |
| 10 | ... | ... |
| 25 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| Correlation Coefficient (r²) | \multicolumn{2}{c|}{...} |
Table 5: Accuracy (Recovery) Data
| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | ... | ... | ... |
| 100% | ... | ... | ... |
| 120% | ... | ... | ... |
| Mean Recovery | \multicolumn{3}{c|}{...} |
Table 6: Precision Data
| Precision Type | Sample | RSD (%) of Peak Area |
|---|---|---|
| Repeatability (Intra-day) | Standard (100%) | ... |
| Intermediate (Inter-day) | Standard (100%) | ... |
Table 7: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | ... |
| LOQ | ... |
Workflow and Logical Relationships
The overall workflow for the analysis of this compound is depicted in the following diagram.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method, once validated as per the provided protocol, will be a valuable tool for researchers and scientists in the pharmaceutical industry. The detailed application note and protocol ensure that the method can be easily implemented in any analytical laboratory with standard HPLC equipment.
Application Note: High-Resolution UPLC-MS Method for the Separation and Quantification of 3-Propionylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the rapid and sensitive separation and quantification of 3-propionylindole. Indole derivatives are a significant class of compounds in pharmaceutical research and development due to their diverse biological activities.[1] The described method utilizes reversed-phase UPLC coupled with a single quadrupole mass spectrometer, providing a highly selective and efficient analytical solution for the analysis of 3-propionylindole in various sample matrices. This protocol is designed to serve as a foundational method that can be adapted and optimized for specific research applications, including reaction monitoring, purity assessment, and metabolic studies.
Introduction
3-Propionylindole is a member of the indole family, a class of heterocyclic organic compounds that are precursors to many important biomolecules and synthetic drugs.[1] Accurate and sensitive quantification of indole derivatives is crucial in drug discovery and development for understanding their pharmacokinetic and pharmacodynamic properties.[1] UPLC-MS has become the preferred analytical technique for this purpose due to its high chromatographic resolution, speed, and sensitivity.[1] This application note provides a detailed protocol for the separation of 3-propionylindole using UPLC-MS, leveraging the principles of reversed-phase chromatography for the analysis of polar, small molecules like indole and its derivatives.[2]
Experimental Protocols
Sample Preparation
For accurate and reproducible results, proper sample preparation is critical. A typical sample preparation workflow involves the following steps:
-
Standard Solution Preparation:
-
Prepare a stock solution of 3-propionylindole (1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Matrix Preparation (e.g., Plasma, Reaction Mixture):
-
For biological samples, a protein precipitation step is recommended.[2] Add three parts of ice-cold acetonitrile to one part of the sample.[2]
-
Vortex the mixture for 1-2 minutes.[2]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean vial for UPLC-MS analysis.
-
For reaction mixtures, a simple dilution and filtration step using a 0.22 µm syringe filter is generally sufficient.
-
UPLC-MS Instrumentation and Conditions
The following UPLC-MS conditions have been established as a starting point for the separation of 3-propionylindole. Optimization may be required based on the specific instrumentation and sample matrix.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Data Acquisition Mode | Selected Ion Recording (SIR) |
| SIR Ion (m/z) | 188.23 [M+H]⁺ |
Experimental Workflow
Caption: UPLC-MS experimental workflow for 3-propionylindole analysis.
Results and Discussion
This UPLC-MS method provides excellent chromatographic peak shape and resolution for 3-propionylindole. The use of a sub-2 µm particle size column allows for rapid analysis times without compromising separation efficiency. The gradient elution ensures that 3-propionylindole is eluted with a sharp peak, facilitating accurate integration and quantification.
The choice of ESI in positive mode is based on the basic nitrogen in the indole ring, which is readily protonated to form the [M+H]⁺ ion. The SIR mode offers enhanced sensitivity and selectivity by monitoring only the mass-to-charge ratio of the target analyte.
Conclusion
The UPLC-MS method presented in this application note is a reliable and efficient tool for the separation and quantification of 3-propionylindole. The detailed protocol for sample preparation and instrument conditions provides a solid foundation for researchers in the pharmaceutical and related industries. This method can be readily adapted for high-throughput analysis, making it suitable for various stages of the drug development process.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(1H-Indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(1H-Indol-3-yl)propan-1-one, also known as 3-propionylindole. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed with purification?
A2: A dark, oily crude product often indicates the presence of polymeric materials or other colored impurities, which can be common in Friedel-Crafts acylation reactions of indole. It is recommended to first attempt purification by column chromatography, as this method is generally effective at separating the desired product from both more polar and less polar impurities, as well as colored materials.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation, the compound being too soluble in the chosen solvent, or the solution not being sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal of the pure compound if available, or cooling the solution to a lower temperature (e.g., in an ice bath or freezer). If these methods fail, consider further purification by column chromatography to remove impurities that may be hindering crystallization.
Q4: How can I visualize this compound on a TLC plate if it is colorless?
A4: Due to its indole ring, this compound is UV active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). For further confirmation or if a UV lamp is not available, staining with a p-anisaldehyde solution followed by gentle heating will typically produce a colored spot. An iodine chamber can also be used, which will generally result in a temporary yellow-brown spot.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Optimize the mobile phase polarity. A good starting point for 3-acylindoles is a mixture of hexane and ethyl acetate. Try varying the ratio (e.g., from 9:1 to 7:3 hexane:ethyl acetate) based on preliminary TLC analysis. For more polar impurities, a gradient elution might be necessary. |
| Column overloading. | Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation. |
| Compound is unstable on silica gel. | If you suspect degradation on the acidic silica gel, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine, ~1-3%, to the eluent) or switch to a different stationary phase like alumina. |
Problem: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with a hexane/ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol. |
| The compound has strong interactions with the stationary phase. | As mentioned above, deactivating the silica gel with a base like triethylamine can help reduce strong acidic interactions. |
Recrystallization
Problem: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Using too much solvent for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Cool the solution for a longer period and at a lower temperature (e.g., in an ice bath or freezer) to maximize crystal formation. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Problem: The product "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture and interfere with crystal lattice formation. It may be necessary to first purify the compound by column chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to settle, ensuring a flat, even surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Carefully add the optimized eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/hexane, or ethyl acetate/heptane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for compounds with moderate polarity include mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them to a constant weight.
Data Presentation
Table 1: Typical Column Chromatography Parameters for 3-Acylindoles
| Stationary Phase | Mobile Phase (Eluent) | Typical Rf of 3-Acylindoles | Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient or isocratic) | 0.2 - 0.5 | A common and effective system. The ratio is optimized based on the specific acyl group and other substituents. |
| Silica Gel | Dichloromethane / Methanol (low %) | Variable | Used for more polar 3-acylindoles. |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Variable | An alternative to silica gel, especially for compounds sensitive to acid. |
Visualizations
Technical Support Center: Synthesis of 3-Propionylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-propionylindole, with a focus on increasing reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-propionylindole, primarily through Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) are sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or anhydrous Lewis acids. |
| Deactivated Indole: The presence of strongly electron-withdrawing groups on the indole ring can hinder the electrophilic substitution reaction. | Consider using a more reactive indole derivative or a more potent Lewis acid, though the latter may increase the risk of side reactions. | |
| Suboptimal Reaction Temperature: The reaction may require specific temperature control to proceed efficiently. | Experiment with a range of temperatures. Some reactions may require initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion. | |
| Poor Quality Reagents: Impurities in indole, propionyl chloride, or the solvent can interfere with the reaction. | Use purified reagents and anhydrous solvents. | |
| Formation of Multiple Products (Byproducts) | Polysubstitution: Although less common in acylation than alkylation, highly reactive indoles or harsh reaction conditions can lead to the introduction of more than one propionyl group. | The acyl group in the product is deactivating, which generally prevents further acylation.[1][2] However, to minimize this risk, use stoichiometric amounts of the acylating agent and avoid excessively high temperatures. |
| N-Acylation: Acylation can sometimes occur at the nitrogen atom of the indole ring. | While many modern methods for C-3 acylation do not require N-protection, if N-acylation is a significant byproduct, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) that can be removed post-reaction. | |
| Side Reactions with Solvent: The solvent may react with the acylating agent or the catalyst. | Choose an inert solvent that is compatible with the reaction conditions. Dichloromethane is a commonly used solvent for Friedel-Crafts acylation.[3] | |
| Reaction Does Not Go to Completion | Insufficient Catalyst: The product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. | A stoichiometric amount of the Lewis acid is often required for Friedel-Crafts acylation.[2] Consider increasing the catalyst loading if substoichiometric amounts are being used. |
| Short Reaction Time: The reaction may require more time to reach completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time as needed. | |
| Difficult Product Purification | Presence of Tarry Byproducts: Strong Lewis acids like AlCl₃ can sometimes lead to the formation of polymeric or tarry materials. | Consider using milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or a deep eutectic solvent like [CholineCl][ZnCl₂]₃.[4] Proper quenching of the reaction by slowly adding it to ice-water can also minimize byproduct formation. |
| Co-elution of Impurities: Impurities may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. If separation is still difficult, recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-propionylindole?
The most prevalent and generally effective method is the Friedel-Crafts acylation of indole. This reaction involves treating indole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid is best for the Friedel-Crafts acylation of indole?
The choice of Lewis acid is critical. While strong Lewis acids like aluminum chloride (AlCl₃) can be used, they may lead to decomposition and lower yields. Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to provide high yields of 3-acylindoles under mild conditions.[3] Green alternatives, such as the deep eutectic solvent [CholineCl][ZnCl₂]₃, have also been reported to be highly effective, offering the advantages of being reusable and environmentally friendly.[4]
Q3: Do I need to protect the nitrogen of the indole ring before acylation?
For C-3 acylation, N-protection is often not necessary, and many high-yielding procedures are performed on unprotected indoles.[4] However, if N-acylation is a competing side reaction, protection of the indole nitrogen may be required.
Q4: What are the typical byproducts in the synthesis of 3-propionylindole and how can I minimize them?
The primary potential byproducts include the N-acylated indole and di-acylated indoles. To minimize these, it is important to control the reaction conditions, such as temperature and stoichiometry. Using a 1:1 molar ratio of indole to the acylating agent is recommended. The inherent deactivating nature of the acyl group on the product generally suppresses further acylation.[1][2]
Q5: How can I purify the final 3-propionylindole product?
Standard purification techniques include column chromatography and recrystallization.
-
Column Chromatography: This is a common method for separating the desired product from byproducts and unreacted starting materials. The choice of solvent system (eluent) is crucial for effective separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product. This technique relies on the difference in solubility of the product and impurities at different temperatures.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Indole with Propionic Anhydride
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [CholineCl][ZnCl₂]₃ | None (used as solvent) | 120 (Microwave) | 10 min | High (>90%) | [4] |
| Diethylaluminum chloride (Et₂AlCl) | CH₂Cl₂ | Not specified | Not specified | 86 | [3] |
Note: This table is a summary of available data and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using a Deep Eutectic Solvent
This protocol is based on a green chemistry approach for the acylation of indole.[4]
Materials:
-
Indole
-
Propionic anhydride
-
Choline chloride
-
Zinc chloride (anhydrous)
Procedure:
-
Catalyst Preparation: Prepare the deep eutectic solvent [CholineCl][ZnCl₂]₃ by mixing choline chloride and anhydrous zinc chloride in a 1:3 molar ratio and heating until a homogeneous liquid is formed.
-
Reaction Setup: In a microwave-safe reaction vessel, add indole and propionic anhydride.
-
Catalyst Addition: Add the prepared [CholineCl][ZnCl₂]₃ catalyst to the reaction mixture.
-
Reaction: Place the vessel in a microwave reactor and heat to 120°C for 10 minutes.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid catalyst can be recovered by drying the remaining mixture under vacuum and reused.
-
Purification: The organic extracts are combined, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: General Friedel-Crafts Acylation with Propionyl Chloride and a Lewis Acid
This is a general procedure adaptable for various Lewis acids.
Materials:
-
Indole
-
Propionyl chloride
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the Lewis acid in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride dropwise to the stirred suspension.
-
Addition of Indole: Dissolve indole in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation for 3-Propionylindole Synthesis.
Caption: Troubleshooting workflow for low yield in 3-propionylindole synthesis.
References
- 1. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
Identification of side products in the synthesis of 1-(1H-Indol-3-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-indol-3-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of indole with propionyl chloride or propionic anhydride using a Lewis acid catalyst. This reaction is an electrophilic aromatic substitution where the acyl group is introduced at the electron-rich C3 position of the indole ring.
Q2: Why is the acylation of indole often regioselective for the C3 position?
A2: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance.
Q3: What are the potential side products in this synthesis?
A3: The primary side products include the N-acylated indole (1-(1-propionyl-1H-indol-3-yl)propan-1-one), the 1,3-diacylated indole, and potentially polymeric materials resulting from the self-reaction of indole under acidic conditions.
Q4: How can I minimize the formation of the N-acylated side product?
A4: Minimizing N-acylation can be achieved by using milder Lewis acids, controlling the reaction temperature, and using specific solvents. In some cases, protecting the indole nitrogen with a suitable protecting group before acylation, followed by deprotection, may be necessary, though this adds extra steps to the synthesis.
Q5: Is it possible to get diacylation of the indole ring?
A5: Yes, 1,3-diacylation can occur, particularly with an excess of the acylating agent and strong Lewis acids. Careful control of stoichiometry and reaction conditions is crucial to avoid this. The initial acylation at the C3 position deactivates the ring, making a second acylation less favorable, but it can still happen under forcing conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired C3-acylated product | - Inactive Lewis acid (e.g., hydrolyzed AlCl₃).- Reaction temperature is too low.- Insufficient reaction time. | - Use freshly opened or properly stored anhydrous Lewis acid.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Extend the reaction time. |
| Presence of a significant amount of N-acylated side product | - Use of a strong Lewis acid.- High reaction temperature. | - Switch to a milder Lewis acid such as ZnCl₂, BF₃·Et₂O, or In(OTf)₃.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Consider N-protection of the indole if other methods fail. |
| Formation of a diacylated product | - Excess acylating agent.- Use of a highly reactive acylating agent (e.g., propionyl chloride with a strong Lewis acid). | - Use a 1:1 stoichiometric ratio of indole to the acylating agent.- Consider using the less reactive propionic anhydride instead of propionyl chloride. |
| Reaction mixture turns dark or forms a tar-like substance | - Decomposition of indole in the presence of a strong acid.- Reaction temperature is too high. | - Use a milder Lewis acid.- Maintain a lower reaction temperature.- Ensure slow and controlled addition of the Lewis acid and acylating agent. |
| Difficulty in purifying the final product | - Presence of multiple, closely-eluting side products.- Unreacted starting materials. | - Optimize the reaction conditions to minimize side product formation.- Use a suitable solvent system for column chromatography to achieve better separation. A gradient elution from non-polar to polar solvents (e.g., hexane/ethyl acetate) is often effective. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Indole
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Indole
-
Propionyl chloride (or propionic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Slowly add propionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Troubleshooting peak tailing in 3-propionylindole chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 3-propionylindole.
FAQs: Troubleshooting Peak Tailing in 3-Propionylindole Chromatography
Q1: My 3-propionylindole peak is tailing. What are the most common causes?
Peak tailing for a neutral compound like 3-propionylindole in reversed-phase chromatography is often due to non-chemical issues. Unlike basic compounds, significant secondary interactions with residual silanol groups on the column packing are less likely to be the primary cause. The most common culprits include:
-
Column Issues: Degradation of the stationary phase, formation of a void at the column inlet, or contamination from previous analyses.
-
Instrumental Problems: Extra-column volume in the system (e.g., excessive tubing length or diameter), or poorly made fittings.[1]
-
Sample Overload: Injecting too much sample, either in terms of mass or volume, can lead to peak distortion.[2]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]
Q2: How can I systematically troubleshoot peak tailing for 3-propionylindole?
A logical troubleshooting approach is crucial to efficiently identify and resolve the issue. The following workflow can guide you through the process.
Q3: What is a good starting point for mobile phase composition when analyzing 3-propionylindole?
For neutral indole compounds, a common starting point in reversed-phase HPLC is a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol. Since 3-propionylindole is neutral, the pH of the mobile phase is not expected to have a dramatic effect on its retention and peak shape, unlike with acidic or basic analytes. However, maintaining a consistent and buffered mobile phase is good practice for robust and reproducible chromatography. A slightly acidic pH (e.g., with 0.1% formic acid) can sometimes improve peak shape even for neutral compounds by ensuring the silanol groups on the silica-based column are fully protonated and less active.[2]
Q4: Can column temperature affect the peak shape of 3-propionylindole?
Yes, column temperature is an important parameter that can influence peak shape.[4]
-
Increased Temperature: Generally, higher temperatures (e.g., 40-50 °C) decrease the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis times. It can also improve the mass transfer of the analyte between the mobile and stationary phases.
-
Temperature Gradients: Inconsistent temperature between the column and the incoming mobile phase can lead to peak broadening and tailing.[4] Using a column oven and a solvent pre-heater can help maintain a uniform temperature.
It is advisable to experiment with different column temperatures to find the optimal condition for your specific separation.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide will help you differentiate between systemic (instrument-related) and analyte-specific causes of peak tailing.
Experimental Protocol: Neutral Compound Injection Test
To determine if the peak tailing is a chemical or physical problem, inject a neutral, non-polar compound that is known to have a good peak shape, such as toluene.
-
Prepare a standard solution of toluene in your mobile phase.
-
Inject the toluene standard using your current HPLC method.
-
Analyze the chromatogram:
-
If the toluene peak tails: The problem is likely physical or systemic (e.g., a void in the column, excessive extra-column volume, or a poorly packed column).[5]
-
If the toluene peak is symmetrical, but your 3-propionylindole peak tails: The issue is more likely related to the specific interaction of 3-propionylindole with your system, such as sample overload or a solvent mismatch.
-
Guide 2: Column Washing Protocol for Reversed-Phase Columns
If you suspect column contamination is the cause of peak tailing, a thorough washing procedure can help restore performance.
Experimental Protocol: Generic Reversed-Phase Column Wash
This protocol uses a series of solvents to remove both polar and non-polar contaminants. Always consult your specific column's care and use manual before proceeding.
-
Disconnect the column from the detector to avoid contamination.
-
Flush with 10-20 column volumes of each of the following solvents in order:
-
Water (to remove salts and polar compounds)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane or Heptane (for highly non-polar contaminants, if compatible with your column)
-
Isopropanol (to transition back to reversed-phase solvents)
-
Acetonitrile
-
Water
-
-
Equilibrate the column with your mobile phase until a stable baseline is achieved before reconnecting to the detector.
For routine cleaning after using buffered mobile phases, flush the column with 10-20 column volumes of water/organic modifier (matching your mobile phase ratio but without the buffer salts) followed by a high percentage of organic modifier.
Data Presentation
The following tables illustrate the potential impact of various parameters on the peak tailing factor (Tf) for a neutral indole compound like 3-propionylindole. Note that these are representative values for illustrative purposes. A tailing factor of 1.0 is ideal, while values greater than 1.5 are generally considered problematic.
Table 1: Effect of Sample Solvent on Tailing Factor
| Sample Solvent | Tailing Factor (Tf) | Peak Shape |
| Mobile Phase (50:50 ACN:Water) | 1.1 | Symmetrical |
| 100% Acetonitrile | 1.8 | Tailing |
| 100% Methanol | 1.6 | Tailing |
| 100% Water | 1.2 | Slightly Tailing |
Table 2: Effect of Column Temperature on Tailing Factor
| Temperature (°C) | Tailing Factor (Tf) |
| 25 | 1.4 |
| 35 | 1.2 |
| 45 | 1.1 |
Table 3: Effect of Sample Concentration on Tailing Factor
| Concentration (mg/mL) | Tailing Factor (Tf) |
| 0.1 | 1.1 |
| 0.5 | 1.3 |
| 1.0 | 1.7 |
| 2.0 | 2.2 |
References
Scalable synthesis methods for gram quantities of 1-(1H-Indol-3-yl)propan-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable, gram-quantity synthesis of 1-(1H-Indol-3-yl)propan-1-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of indole are often attributed to several factors:
-
Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents.
-
Suboptimal Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and prevent side product formation. Allowing the temperature to rise can lead to the formation of undesired byproducts and decomposition of the starting material.
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1] Using a sub-stoichiometric amount may result in an incomplete reaction.
-
Improper Reagent Addition: The order and rate of reagent addition are crucial. Typically, the Lewis acid is first suspended in the solvent, followed by the slow, dropwise addition of the acylating agent (propionyl chloride), and finally the indole solution. This helps to control the reaction rate and minimize side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple products can be a result of several side reactions:
-
Acylation at other positions: While acylation at the C3 position of indole is electronically favored, small amounts of acylation at the N1 or C2 positions can occur, especially under harsh reaction conditions.
-
Di-acylation: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur, leading to di-acylated indole derivatives. A potential, though less common, di-acylated product could be 1,1'-(1H-indole-1,3-diyl)dipropan-1-one.
-
Polymerization/Decomposition: Indole is sensitive to strong acids and can polymerize or decompose, especially at elevated temperatures. The use of milder Lewis acids like diethylaluminum chloride (Et₂AlCl) can sometimes mitigate this issue.[1]
Q3: How can I effectively purify the final product?
A3: Purification of this compound can be achieved through two primary methods:
-
Recrystallization: This is a cost-effective method for purifying solid compounds on a large scale. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization of indole derivatives include ethanol/water, acetone/hexane, and ethyl acetate/heptane.
-
Column Chromatography: For more challenging separations or to obtain very high purity, silica gel column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation from impurities.
Q4: Are there alternative scalable synthesis methods besides Friedel-Crafts acylation?
A4: Yes, an alternative scalable route involves the use of an indolyl Grignard reagent. This method can offer better regioselectivity in some cases. The general approach involves the preparation of the indole Grignard reagent (indolylmagnesium halide) by reacting indole with a Grignard reagent like ethylmagnesium bromide. This is then reacted with propionitrile, followed by acidic workup to yield the desired ketone.
Experimental Protocols
Method 1: Friedel-Crafts Acylation with Aluminum Chloride
This protocol describes a scalable synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Indole
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Addition of Indole: Dissolve indole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Method 2: Synthesis via Indolyl Grignard Reagent
This protocol provides an alternative scalable route to this compound.
Materials:
-
Indole
-
Ethylmagnesium bromide (EtMgBr) solution in THF
-
Propionitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution (NH₄Cl), saturated
-
Aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation: To a solution of indole (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Reaction with Nitrile: Cool the solution of the indolyl Grignard reagent to 0 °C. Add propionitrile (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Acidify the mixture with aqueous HCl to hydrolyze the intermediate imine.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Method 1.
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Key Reagents | Indole, Propionyl Chloride, AlCl₃ | Indole, EtMgBr, Propionitrile |
| Typical Yield | 60-80% | 50-70% |
| Reaction Time | 2-4 hours | 13-18 hours |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantages | Readily available starting materials, shorter reaction time. | Good regioselectivity, avoids strong Lewis acids. |
| Key Challenges | Moisture sensitivity, potential for side reactions. | Longer reaction time, requires handling of Grignard reagents. |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Caption: Experimental workflow for the Grignard reagent synthesis route.
References
Removing unreacted starting material from 3-propionylindole product
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-propionylindole, specifically the removal of unreacted starting materials.
Troubleshooting Guides
Problem: My final 3-propionylindole product is contaminated with unreacted indole.
Solution: Unreacted indole can be removed using several purification techniques. The choice of method depends on the scale of your reaction and the purity required. Below is a comparison of the most common methods.
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between 3-propionylindole and indole in a chosen solvent at different temperatures. | Cost-effective, simple setup, can yield high-purity crystalline product. | Potential for product loss in the mother liquor, requires finding a suitable solvent system. |
| Column Chromatography | Differential adsorption of 3-propionylindole and indole to a stationary phase (e.g., silica gel) as a mobile phase is passed through.[1] | Highly effective for separating compounds with different polarities, adaptable to various scales.[1] | More time-consuming and requires more solvent than recrystallization, potential for product loss on the column. |
| Acid-Base Extraction | Not directly applicable for separating indole from 3-propionylindole, as both are weakly acidic. | N/A | N/A |
Problem: My product is an oil and won't crystallize.
Solution: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is too high. Try using a lower-boiling point solvent or a solvent pair. If impurities are the issue, first attempt a purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product.
Problem: I am having trouble separating 3-propionylindole from indole using column chromatography.
Solution: The key to a successful separation is to find a solvent system (eluent) that provides a good separation of the two compounds on a Thin Layer Chromatography (TLC) plate before running the column. The 3-propionylindole is more polar than indole due to the carbonyl group. Therefore, indole will have a higher Rf value (travel further up the TLC plate) than 3-propionylindole. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A good starting point for a solvent system is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 3-propionylindole?
A1: Finding the ideal recrystallization solvent often requires some experimentation. A good solvent will dissolve the 3-propionylindole when hot but not at room temperature. Based on the properties of the structurally similar 3-acetylindole, which can be recrystallized from ethanol or methanol, these solvents are a good starting point.[1][2] You can also try solvent pairs, such as ethanol/water or ethyl acetate/hexane.
Q2: How can I remove unreacted propionic anhydride and propionic acid from my reaction mixture?
A2: Propionic anhydride is reactive and will hydrolyze to propionic acid upon contact with water.[2][3] Propionic acid, being a carboxylic acid, can be easily removed by performing a basic wash of the organic layer during the workup. Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic solution will deprotonate the propionic acid, forming sodium propionate, which is soluble in the aqueous layer and will be removed.[5] Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[4]
Q3: How do I choose the right eluent for column chromatography to separate indole and 3-propionylindole?
A3: The ideal eluent system for column chromatography will result in a good separation of your compounds on a TLC plate, with Rf values ideally between 0.2 and 0.5. Since 3-propionylindole is more polar than indole, you will need a solvent system that allows the less polar indole to move up the plate while the more polar 3-propionylindole moves more slowly. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is commonly used.[6] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent until you achieve a good separation on the TLC plate.
Experimental Protocols
Protocol 1: Basic Wash to Remove Propionic Acid
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be about one-third to one-half the volume of the organic layer.
-
Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density), and the bottom will be the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drain the aqueous layer and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of acidic impurities.
Protocol 2: Recrystallization of 3-Propionylindole
-
Place the crude 3-propionylindole in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Column Chromatography for Separation of Indole and 3-Propionylindole
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate), collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent if the compounds are not eluting.
-
Combine the fractions containing the pure 3-propionylindole and remove the solvent under reduced pressure.
Decision-Making Workflow for Purification
Caption: A workflow diagram to guide the selection of the appropriate purification method for 3-propionylindole.
References
- 1. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
Validating the Structure of 1-(1H-Indol-3-yl)propan-1-one and its Analogs using ¹H NMR Spectroscopy
A Comparative Guide for Researchers
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), stands as an unparalleled tool for the unambiguous determination of molecular architecture. This guide provides a comparative analysis of the ¹H NMR data for 1-(1H-indol-3-yl)propan-1-one and its structurally related analogs, offering a practical framework for researchers to validate their synthesized compounds.
Structural Comparison and ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole ring and the propanoyl substituent. To provide a comprehensive validation framework, the experimental ¹H NMR data for this target compound is compared with its close structural analogs: 1-(1H-indol-3-yl)ethan-1-one and 1-(1H-indol-3-yl)butan-1-one. The key differences in the alkyl chain attached to the carbonyl group lead to predictable variations in the ¹H NMR spectra, particularly in the chemical shift and multiplicity of the alkyl protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (NH) | ~8.1-8.3 | br s | - |
| H-2 | ~8.0-8.2 | s | - | |
| H-4 | ~8.1-8.3 | d | ~7.8 | |
| H-5 | ~7.2-7.4 | t | ~7.5 | |
| H-6 | ~7.2-7.4 | t | ~7.5 | |
| H-7 | ~7.4-7.6 | d | ~7.8 | |
| -CH₂- | ~3.0 | q | ~7.4 | |
| -CH₃ | ~1.2 | t | ~7.4 | |
| 1-(1H-Indol-3-yl)ethan-1-one | H-1 (NH) | ~8.2 | br s | - |
| H-2 | ~8.1 | s | - | |
| H-4 | ~8.3 | d | ~7.8 | |
| H-5 | ~7.3 | t | ~7.6 | |
| H-6 | ~7.3 | t | ~7.6 | |
| H-7 | ~7.5 | d | ~7.8 | |
| -CH₃ | ~2.5 | s | - | |
| 1-(1H-Indol-3-yl)butan-1-one | H-1 (NH) | ~8.15 | br s | - |
| H-2 | ~8.05 | s | - | |
| H-4 | ~8.25 | d | ~7.9 | |
| H-5 | ~7.25 | t | ~7.5 | |
| H-6 | ~7.25 | t | ~7.5 | |
| H-7 | ~7.45 | d | ~7.9 | |
| -CH₂- (α) | ~2.95 | t | ~7.3 | |
| -CH₂- (β) | ~1.75 | sextet | ~7.4 | |
| -CH₃ | ~1.0 | t | ~7.4 |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "s" a singlet, "d" a doublet, "t" a triplet, and "q" a quartet.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra. The following is a general procedure recommended for the analysis of indole derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
A standard pulse program (e.g., 'zg30' on Bruker instruments) is used for acquisition.
-
Key acquisition parameters include:
-
Number of scans (NS): 16-64
-
Relaxation delay (D1): 1-5 seconds
-
Spectral width (SW): 0-12 ppm
-
Temperature: 298 K (25 °C)
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for Structural Validation
The process of validating the chemical structure of this compound using ¹H NMR follows a logical progression from sample preparation to final structure confirmation.
Comparative Guide to 13C NMR Spectral Assignment of 3-Propionylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-propionylindole, a key heterocyclic compound. Understanding the precise chemical shifts of each carbon atom is crucial for structural elucidation, purity assessment, and monitoring chemical reactions in drug discovery and development. This document presents experimental data in different solvents, compares it with computational predictions, and provides a detailed experimental protocol for acquiring such data.
Molecular Structure and Atom Numbering
The structure of 3-propionylindole, systematically named 1-(1H-indol-3-yl)propan-1-one, is presented below with IUPAC-compliant atom numbering. This numbering is used consistently throughout this guide for unambiguous spectral assignment.
Caption: IUPAC numbering of 3-propionylindole.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental and predicted 13C NMR chemical shifts (δ) in parts per million (ppm) for 3-propionylindole. Experimental data is provided in deuterated water (D₂O) and deuterated chloroform (CDCl₃) to illustrate the effect of solvent polarity on the chemical shifts. Predicted data was generated using a combination of computational methods.
| Carbon Atom | Experimental δ (ppm) in D₂O[1] | Predicted δ (ppm) in CDCl₃ |
| C2 | 123.8 | 123.5 |
| C3 | 116.5 | 117.2 |
| C3a | 126.9 | 126.3 |
| C4 | 122.1 | 122.5 |
| C5 | 121.3 | 121.8 |
| C6 | 120.1 | 120.5 |
| C7 | 112.0 | 111.7 |
| C7a | 136.8 | 136.5 |
| C8 (C=O) | 196.5 | 193.1 |
| C10 | 37.5 | 36.8 |
| C11 | 8.5 | 8.2 |
Experimental Protocols
Sample Preparation: A sample of 10-20 mg of 3-propionylindole was dissolved in approximately 0.7 mL of deuterated solvent (D₂O or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm) for the sample in CDCl₃. For the sample in D₂O, the residual solvent signal was used as a reference.
13C NMR Data Acquisition: The 13C NMR spectra were acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Pulse Program: A standard single-pulse experiment with proton decoupling was used.
-
Spectral Width: A spectral width of approximately 250 ppm was used to ensure all carbon signals were observed.
-
Acquisition Time: An acquisition time of 1-2 seconds was employed.
-
Relaxation Delay: A relaxation delay of 2 seconds was set between pulses.
-
Number of Scans: A sufficient number of scans were co-added to achieve an adequate signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: The experiment was performed at a constant temperature of 298 K.
Data Processing: The acquired Free Induction Decay (FID) was processed with an exponential line broadening factor of 1-2 Hz. After Fourier transformation, the spectrum was phase-corrected and baseline-corrected. The chemical shifts were referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the assignment of the 13C NMR spectrum of 3-propionylindole, integrating experimental data acquisition and computational prediction.
Caption: Workflow for 13C NMR spectral assignment.
References
A Comparative Guide to the Bioactivity of Indole Ketones: Spotlight on 1-(1H-Indol-3-yl)propan-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, indole ketones, characterized by a ketone functional group attached to the indole ring, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of 1-(1H-Indol-3-yl)propan-1-one and other indole ketones, focusing on their performance in various bioassays. While direct comparative bioassay data for this compound is limited in publicly available literature, this guide synthesizes data on its derivatives and other structurally related indole ketones to provide a valuable comparative context.
Cytotoxicity Profile of Indole Ketones
The cytotoxic potential of indole ketones is a key area of investigation in the development of novel anticancer agents. The available data, primarily on derivatives of this compound and other indole ketones, demonstrates their ability to inhibit the proliferation of various cancer cell lines.
A study on 1-(1-tosyl-1H-indol-3-yl)propan-1-one , a derivative of our target compound, revealed potent cytotoxic activity against human lung cancer cells (A549), with an IC50 of 2.6 µM.[1] This compound was also shown to inhibit colony formation and cell migration in A549 cells, suggesting its potential to control cancer progression.[1] The cytotoxic effects were attributed to the induction of apoptosis, characterized by morphological changes such as cytoplasmic reduction and alterations in actin filaments.[1]
In a broader context, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives also exhibited anti-proliferative activity against a panel of human cancer cell lines, with the highest efficacy observed against Hepatocellular Carcinoma (HepG2) and Cervical Cancer (HeLa) cell lines.[2]
| Compound | Cell Line | Assay | IC50 (µM) | Other Effects | Reference |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung Cancer) | SRB | 2.6 | Inhibition of colony formation at 5.2 µM; Inhibition of cell migration | [1] |
| MCF7 (Breast Cancer) | SRB | > 25 | - | [1] | |
| PC-3 (Prostate Cancer) | SRB | > 25 | - | [1] | |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivative (3d) | HeLa (Cervical Cancer) | MTT | Not specified, 38% inhibition at 10µM | - | [2] |
| HepG2 (Hepatocellular Carcinoma) | MTT | Not specified, 36% inhibition at 10µM | - | [2] | |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivative (3e) | HeLa (Cervical Cancer) | MTT | Not specified, 35% inhibition at 10µM | - | [2] |
| HepG2 (Hepatocellular Carcinoma) | MTT | Not specified, 33% inhibition at 10µM | - | [2] |
Antimicrobial and Antifungal Activity
While specific antimicrobial or antifungal data for this compound was not found, the broader class of indole derivatives, including some ketones, has demonstrated significant activity against various pathogens. For instance, derivatives of 3-acetylindole are utilized in the synthesis of bioactive alkaloids with antimicrobial properties.[3][4] Furthermore, various indole derivatives have shown a broad spectrum of antibacterial and antifungal activities.[5][6][7] The mechanism of action for the antifungal effects of some indole derivatives is suggested to involve the disruption of the cell membrane structure.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Fixation: Fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium as required.
-
Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). The surviving fraction is calculated relative to the untreated control.[1]
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
Materials:
-
24-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.[1]
DAPI and Phalloidin-FITC Staining for Apoptosis
This method is used to visualize morphological changes associated with apoptosis.
Materials:
-
DAPI (4',6-diamidino-2-phenylindole) stain
-
Phalloidin-FITC conjugate
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Staining: Incubate the cells with Phalloidin-FITC to stain F-actin filaments, followed by DAPI to stain the nuclei.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei (brightly stained with DAPI) and disorganized actin filaments.[1]
Signaling Pathways and Experimental Workflows
Indole derivatives are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK signaling pathways are common targets. The pro-apoptotic effect of 1-(1-tosyl-1H-indol-3-yl)propan-1-one likely involves the modulation of pathways that lead to the activation of caspases and subsequent execution of apoptosis.
Caption: General experimental workflow for evaluating the bioactivity of indole ketones.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for indole ketones.
Caption: The MAPK signaling pathway, another potential target for indole ketones.
Conclusion and Future Directions
The available evidence suggests that indole ketones, including derivatives of this compound, are a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis, making them attractive candidates for further development as anticancer drugs.
However, a significant knowledge gap exists regarding the bioactivity of the parent compound, this compound. Future research should focus on a systematic evaluation of this compound and a direct comparison with other 3-acylindoles (e.g., 3-acetylindole, 3-butyrylindole) in a panel of bioassays. Such studies would provide crucial structure-activity relationship (SAR) data, informing the design of more potent and selective indole ketone-based therapeutics. Furthermore, a comprehensive investigation into their antimicrobial and antifungal properties is warranted to explore their full therapeutic potential.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 3-Propionylindole
For researchers, scientists, and drug development professionals engaged in the analysis of 3-propionylindole, a critical decision lies in the selection of the most appropriate analytical methodology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two powerful techniques widely employed for the quantification of small molecules. This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance, supported by experimental data for related indole compounds, to inform the selection of the optimal technique for your specific research needs.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS often depends on the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters observed for the analysis of indole compounds using both techniques. It is important to note that these values are derived from various studies on different indole derivatives and matrices, and therefore, should be considered as representative examples.
| Parameter | GC-MS | LC-MS/MS | Analyte & Matrix |
| Limit of Detection (LOD) | 0.2–0.4 µM | - | Indole-containing acids in serum and CSF[1] |
| Limit of Quantitation (LOQ) | 0.4–0.5 µM | 1 ng/mL | Indole-containing acids in serum and CSF[1] / Indole in mouse plasma[2] |
| Linearity Range | 0.4–10 µM (R² ≥ 0.9942) | 1–500 ng/mL | Indole-containing acids in serum[1] / Indole in mouse plasma[2] |
| Precision (RSD) | < 20% at LOQ | Intra-assay: 2.0%–12%, Inter-assay: 1.9%–13% | Indole-containing acids at LOQ[1] / Tryptophan-related indoles in platelet-rich plasma[3] |
| Accuracy (Relative Error) | < ±20% at LOQ | - | Indole-containing acids at LOQ[1] |
Experimental Workflows
The selection of an analytical method is intrinsically linked to the experimental workflow. The following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of indole compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of indole compounds by GC-MS and LC-MS.
GC-MS Protocol
This protocol is based on methodologies for the analysis of indole-containing acids and other indole derivatives.[1][4]
1. Sample Preparation:
-
Extraction: For biological fluids, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate after acidification of the sample. For tissues, homogenization in a solvent such as 80% acetone may be required.[4]
-
Derivatization: Due to the polar nature and potential thermal instability of some indole compounds, derivatization is often necessary to improve volatility and chromatographic performance. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] Another option for indole-3-pyruvic acid is derivatization with hydroxylamine.[5]
2. GC-MS Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Inlet: Splitless or split injection may be used depending on the concentration of the analyte. The injector temperature is typically set around 250-280°C.[6]
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[4]
-
-
Mass Spectrometer:
LC-MS/MS Protocol
This protocol is based on established methods for the quantification of indole and its derivatives in biological matrices.[2][7]
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a simple and effective method is protein precipitation with a cold organic solvent like acetonitrile.[2][7]
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used for sample clean-up and pre-concentration.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of indole compounds.[8]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[2][7]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used for indole compounds.[2][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For indole, a typical transition is m/z 118.1 -> 91.1.[2][7]
-
Cross-Validation Logic
The process of cross-validating two distinct analytical methods involves a systematic comparison of their performance characteristics to ensure that both methods provide equivalent and reliable results.
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the analysis of 3-propionylindole. The choice between them will be dictated by the specific requirements of the study.
-
GC-MS is a robust and highly sensitive technique, particularly when operated in SIM mode. However, it often requires a derivatization step for polar and non-volatile compounds like indoles, which can add to the sample preparation time and introduce potential variability.
-
LC-MS/MS , especially with the use of MRM, offers exceptional selectivity and sensitivity and can often analyze samples with minimal preparation, such as a simple protein precipitation.[9] This makes it well-suited for high-throughput analysis in complex biological matrices.
For the cross-validation of methods for 3-propionylindole, it is recommended to analyze a set of identical samples using both optimized GC-MS and LC-MS protocols. The results should then be statistically compared to ensure concordance between the two techniques. This rigorous approach will provide confidence in the accuracy and reliability of the analytical data, regardless of the chosen platform.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. myadlm.org [myadlm.org]
Comparing the efficiency of different catalysts for indole acylation
A comprehensive analysis of catalyst efficiency in indole acylation reveals a diverse landscape of catalytic systems, each with distinct advantages in terms of yield, selectivity, and reaction conditions. This guide provides a comparative overview of various catalysts, including metal-based complexes, organocatalysts, and simple bases, supported by experimental data to aid researchers in selecting the optimal system for their synthetic needs.
Catalyst Performance in Indole Acylation
The choice of catalyst is a critical parameter that dictates the outcome of indole acylation, influencing not only the efficiency but also the regioselectivity of the reaction—directing the acyl group to either the nitrogen (N-acylation) or the C3-position (C3-acylation). Below is a summary of quantitative data for different catalytic systems.
| Catalyst Type | Catalyst/Reagent | Acylating Agent | Indole Substrate | Selectivity (Position) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Lewis Acid | Diethylaluminum chloride (Et₂AlCl) | Acyl Chlorides | Indole | C3 | CH₂Cl₂ | Not specified | Not specified | High |
| Lewis Acid | Zinc Oxide (ZnO) | Benzoyl chloride | Indole | C3 | [BMIM][PF₆] | 40 | 1 | 95[1] |
| Organocatalyst | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Benzoyl chloride | 1,2-dimethylindole | C3 | Toluene | Reflux | Not specified | 88[2] |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Cinnamaldehyde | Indole | N | Not specified | Ambient | Not specified | 70-96[3] |
| Organocatalyst | Chiral Isothiourea | Aroyl Chlorides | N-aminoindoles | N | Not specified | Not specified | Not specified | High |
| Base | Cesium Carbonate (Cs₂CO₃) | S-methyl benzothioate | Indole | N | Xylene | 140 | 12 | 93[4] |
| Base | Cesium Carbonate (Cs₂CO₃) | S-methyl 4-methylbenzothioate | Indole | N | Xylene | 140 | 12 | 96[4] |
| Base | Sodium Carbonate (Na₂CO₃) | Alkenyl Carboxylates | Indole | N | MeCN | 120 | Not specified | Good to Excellent[5] |
| Biocatalyst | BulbE-TE (Thioesterase) | Thioester (internal) | Peptide Substrate | N (Macrocyclization) | Not specified | Not specified | Not specified | Modest[6] |
Visualizing Catalytic Strategies
To better understand the landscape of indole acylation catalysis, the following diagrams illustrate the general experimental workflow and the classification of the catalysts discussed.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for N-acylation and C3-acylation of indoles.
Protocol 1: Chemoselective N-Acylation using Thioesters
This procedure is adapted from a method utilizing thioesters as the acyl source, catalyzed by cesium carbonate, which is noted for its high functional group tolerance and chemoselectivity for the N-position.[4][7]
-
Materials: 3-methyl-1H-indole (0.2 mmol, 1.0 equiv), S-methyl butanethioate (0.6 mmol, 3.0 equiv), Cesium Carbonate (Cs₂CO₃) (0.6 mmol, 3.0 equiv), and xylene (2.0 mL).
-
Procedure:
-
To an oven-dried reaction tube, add 3-methyl-1H-indole, S-methyl butanethioate, and Cs₂CO₃.
-
Add xylene to the tube and seal it.
-
Place the reaction mixture in a preheated oil bath at 140 °C and stir for 12 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated indole. A gram-scale version of this reaction yielded 62% of the product.[4][7]
-
Protocol 2: Regioselective C3-Acylation using a Lewis Acid Catalyst
This protocol describes a general and efficient method for the C3-acylation of indoles using acyl chlorides in the presence of a dialkylaluminum chloride Lewis acid. This method is advantageous as it does not require protection of the indole nitrogen.[8]
-
Materials: Indole (1.0 mmol), acyl chloride (1.1 mmol), and diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.1 mmol). Dichloromethane (CH₂Cl₂) is used as the solvent.
-
Procedure:
-
Dissolve the indole in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylaluminum chloride solution to the stirred indole solution.
-
After stirring for a few minutes, add the acyl chloride dropwise.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by adding an aqueous solution of Rochelle's salt or a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 3-acylindole. This method has been shown to produce high yields, such as 86% for the acylation with propanoyl chloride.[8]
-
Protocol 3: Organocatalytic C3-Acylation of N-Methylindoles
This procedure uses the bicyclic amidine 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst for the Friedel-Crafts acylation of N-methylindoles.[2]
-
Materials: N-methylpyrrole or N-methylindole (1 mmol), benzoyl chloride (1.2 mmol), DBN (0.1 mmol, 10 mol%), and toluene.
-
Procedure:
-
Combine the N-methylindole and DBN in toluene in a reaction vessel.
-
Add benzoyl chloride to the mixture.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction for completion by ¹H NMR spectroscopic analysis.
-
Upon completion, cool the reaction and purify the product by column chromatography to isolate the C3-acylated indole. For 1,2-dimethylindole, this method resulted in an 88% isolated yield.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Comparative Analysis of In Vitro Activity: 1-(1H-Indol-3-yl)propan-1-one and its N-Methyl Derivative
A comprehensive review of available data on the in vitro biological activities of 1-(1H-Indol-3-yl)propan-1-one and its N-methylated counterpart remains challenging due to a lack of direct comparative studies. However, by examining the bioactivity of closely related derivatives, we can infer potential trends and highlight the therapeutic promise of this chemical scaffold.
This guide synthesizes findings from various studies on derivatives of this compound and N-methyl-1-(1H-indol-3-yl)propan-1-one, focusing on their cytotoxic and antimicrobial properties. It is important to note that the structural modifications in the studied derivatives, beyond N-methylation, play a significant role in their activity, precluding a direct attribution of effects solely to the methylation of the indole nitrogen.
Summary of In Vitro Cytotoxicity Data
The available literature suggests that derivatives of both this compound and its N-methyl analog exhibit cytotoxic effects against various cancer cell lines.
A derivative of the parent compound, 1-(1-tosyl-1H-indol-3-yl)propan-1-one , has demonstrated notable cytotoxicity against human lung (A549), breast (MCF7), and prostate (PC-3) cancer cell lines.[1] The highest potency was observed against the A549 cell line.[1] Similarly, a series of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives showed anti-proliferative activity against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).[2]
For the N-methyl series, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been reported to possess antiproliferative activities against HeLa, MCF-7, and HT-29 (colon cancer) cells.[3]
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | SRB | IC₅₀ | 2.6 µM | [1] |
| MCF7 (Breast) | SRB | IC₅₀ | < 10 µM | [1] | |
| PC-3 (Prostate) | SRB | IC₅₀ | < 10 µM | [1] | |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives | HeLa, HepG2 | MTT | % Inhibition | ~33-38% at 10 µM | [2] |
Table 2: In Vitro Cytotoxicity of N-Methyl-1-(1H-indol-3-yl)propan-1-one Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa | MTT | IC₅₀ | 0.52 µM | [3] |
| MCF-7 | MTT | IC₅₀ | 0.34 µM | [3] | |
| HT-29 | MTT | IC₅₀ | 0.86 µM | [3] |
Summary of In Vitro Antimicrobial Activity
Derivatives of N-methyl-1-(1H-indol-3-yl)propan-1-one have also been investigated for their antimicrobial properties. A study on (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives reported good antimicrobial activity against a panel of pathogenic microorganisms.[4]
Due to the lack of specific antimicrobial data for this compound in the reviewed literature, a direct comparison is not feasible at this time.
Experimental Protocols
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay [1]
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Plating: Cancer cell lines (A549, MCF7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength to determine cell viability.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Cells are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with different concentrations of the test compounds.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing
Cup Plate Method [4]
This is a type of agar diffusion method used to determine the antimicrobial activity of a substance.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with the test microorganism.
-
Well Creation: Wells or "cups" are created in the agar.
-
Compound Addition: A specific volume of the test compound solution is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured.
Visualizing Experimental Workflows
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Workflow for the agar well diffusion antimicrobial assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1-(1H-indol-2-yl)propan-1-one and 1-(1H-indol-3-yl)propan-1-one
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of isomeric compounds is paramount. This guide provides a detailed comparative analysis of the key spectroscopic differences between 1-(1H-indol-2-yl)propan-1-one and 1-(1H-indol-3-yl)propan-1-one, two isomers whose distinct substitution patterns on the indole ring give rise to unique spectral fingerprints. This comparison is supported by experimental data for the 3-yl isomer and predicted data for the 2-yl isomer based on established spectroscopic principles.
Structural and Electronic Differences
The position of the propionyl group on the indole ring significantly influences the electronic distribution within the molecule, which in turn dictates the spectroscopic behavior of the two isomers. In this compound, the carbonyl group is conjugated with the pyrrole ring's electron-rich π-system through position 3. This conjugation affects the chemical shifts of nearby protons and carbons. In contrast, for 1-(1H-indol-2-yl)propan-1-one, the propionyl group is at the 2-position, leading to a different pattern of electronic effects and, consequently, distinct spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the indole ring and the propionyl side chain are highly sensitive to the substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectra will show significant differences in the aromatic region. For this compound, the proton at the C2 position is typically the most deshielded proton on the pyrrole ring due to the influence of the adjacent nitrogen and the carbonyl group. In contrast, for the 2-yl isomer, the proton at C3 will be a singlet and its chemical shift will be influenced by the adjacent carbonyl group. The protons of the ethyl group (CH₂ and CH₃) will also exhibit slight differences in their chemical shifts due to the varying electronic environments.
¹³C NMR Spectroscopy
The carbon NMR spectra provide a clear distinction based on the chemical shift of the carbonyl carbon and the carbons of the indole ring. The carbonyl carbon (C=O) in the 3-yl isomer is expected to be at a slightly different chemical shift compared to the 2-yl isomer due to the differing conjugation effects. The chemical shifts of the indole ring carbons, particularly C2 and C3, will be diagnostic. In the 3-yl isomer, C3 will be significantly downfield due to the attached carbonyl group, while in the 2-yl isomer, C2 will be the downfield carbon.
Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(1H-indol-2-yl)propan-1-one | Predicted: Aromatic protons (multiplets, ~7.0-7.8), H3 (singlet, ~7.0), NH (broad singlet, ~8.5), -CH₂- (quartet, ~3.0), -CH₃ (triplet, ~1.2) | Predicted: C=O (~200), Indole C2 (~138), C3 (~108), Aromatic Carbons (~112-136), -CH₂- (~32), -CH₃ (~9) |
| This compound | Aromatic protons (multiplets, 7.2-8.4), H2 (singlet, ~8.2), NH (broad singlet, ~8.3), -CH₂- (quartet, 3.01), -CH₃ (triplet, 1.22) | C=O (194.0), Indole C2 (134.1), C3 (117.2), Aromatic Carbons (112.1-136.6), -CH₂- (31.9), -CH₃ (8.6) |
Note: Data for this compound is based on available experimental data. Data for 1-(1H-indol-2-yl)propan-1-one is predicted based on known substituent effects on the indole ring.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the N-H and C=O functional groups. However, the exact position of the C=O stretching vibration can differ. The increased conjugation of the carbonyl group with the indole ring in the 3-yl isomer is expected to lower the C=O stretching frequency compared to the 2-yl isomer.
Table 2: Comparison of Key IR Absorption Frequencies
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 1-(1H-indol-2-yl)propan-1-one | ~3300-3400 | ~1660-1670 | ~3000-3100 |
| This compound | ~3150-3300 | ~1640-1650 | ~3000-3100 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak for both isomers (m/z = 173.21). However, the fragmentation patterns are expected to differ, providing another means of differentiation. The position of the propionyl group will influence the stability of the resulting fragment ions. For the 3-yl isomer, a characteristic fragment is often the loss of the ethyl group to form an acylium ion. The fragmentation of the 2-yl isomer may proceed through different pathways, potentially involving rearrangements of the indole ring.
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1-(1H-indol-2-yl)propan-1-one | 173 | Predicted: 144 ([M-C₂H₅]⁺), 116, 89 |
| This compound | 173 | 144 ([M-C₂H₅]⁺), 116, 89 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
Safety Operating Guide
Essential Procedures for the Proper Disposal of 1-(1H-Indol-3-yl)propan-1-one
For Immediate Reference: Treat 1-(1H-Indol-3-yl)propan-1-one as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory. The following procedures are based on general best practices for laboratory chemical waste management and the known hazards of this compound.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye damage [1]
-
May cause respiratory irritation [1]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Protective Clothing | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Waste Segregation and Containerization
Proper segregation is a critical step in the safe disposal of chemical waste.
-
Waste Classification: this compound is a non-halogenated organic waste .
-
Container Selection:
-
Solid Waste: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or borosilicate glass containers are suitable.
-
Liquid Waste (solutions): Use a designated, leak-proof, and shatter-resistant waste container. Borosilicate glass is highly recommended for its chemical resistance. If using HDPE, ensure compatibility with the solvent used.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations if it is a solution.
Step-by-Step Disposal Protocol
For Solid this compound:
-
Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated "Non-Halogenated Organic Solid Waste" container using a clean spatula.
-
Contaminated Materials: Place any contaminated disposable items, such as weighing paper or pipette tips, directly into the same solid waste container.
-
Seal: Securely close the container.
For Solutions of this compound:
-
Transfer: In a chemical fume hood, carefully pour the liquid waste into the designated "Non-Halogenated Organic Liquid Waste" container.
-
Rinsing Glassware:
-
Rinse the emptied glassware with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Transfer the solvent rinse into the liquid waste container.
-
Repeat the rinsing process at least two more times (triple rinse).
-
-
Seal: Securely cap the liquid waste container.
Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment is in place to mitigate any potential leaks.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate list of the waste container's contents.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended for guidance and is not a substitute for the specific protocols and regulations of your institution. Always consult your organization's Environmental Health & Safety (EHS) department for complete and compliant disposal procedures.
References
Personal protective equipment for handling 1-(1H-Indol-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(1H-Indol-3-yl)propan-1-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key risks associated with this compound.[1]
GHS Hazard Classifications
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves may not be suitable for prolonged use with ketones.[3][4] Consider using butyl rubber or neoprene gloves for better protection.[3][5] Always inspect gloves for any signs of degradation or puncture before use.[2] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step workflow should be followed.
Experimental Workflow
Detailed Methodologies
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.
Handling: 4. Dissolving: If the protocol requires, dissolve the compound in a suitable solvent within the fume hood. 5. Procedure: Carry out the experimental procedure, minimizing the potential for splashes or aerosol generation.
Cleanup and Disposal: 6. Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. 7. Waste Disposal: Dispose of all waste, including contaminated PPE and bench paper, in a designated hazardous waste container.[6] 8. Doff PPE: Remove PPE in the correct order to avoid cross-contamination. 9. Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and weighing paper, must be placed in a clearly labeled "Hazardous Solid Waste" container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated "Hazardous Liquid Waste" container. Ensure the container is compatible with the solvents used.
-
Contaminated Glassware: Reusable glassware should be decontaminated as described above. Broken or disposable glassware that is contaminated must be placed in a labeled "Sharps/Glass Waste" container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
